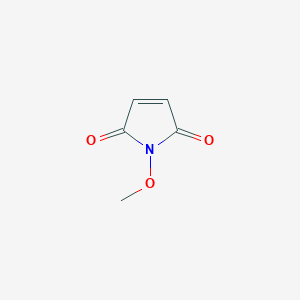

1H-Pyrrole-2,5-dione, 1-methoxy-

Description

Contextualization within the Pyrrole-2,5-dione Class of Organic Compounds

1H-Pyrrole-2,5-dione, commonly referred to as maleimide (B117702), is a foundational structure in organic chemistry. wikipedia.org Its derivatives are characterized by a five-membered ring containing two carbonyl groups adjacent to a nitrogen atom, and a carbon-carbon double bond. This arrangement of functional groups renders the maleimide ring electron-deficient, making the double bond highly susceptible to nucleophilic attack, particularly through Michael addition reactions. nih.gov This reactivity is a cornerstone of their utility in bioconjugation, where the maleimide moiety readily reacts with thiol groups in proteins and peptides under mild conditions. wikipedia.orgtaylorandfrancis.com

Furthermore, the electron-poor double bond makes maleimides excellent dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comorgsyn.org This allows for the stereocontrolled synthesis of complex polycyclic structures. The reactivity and rigidity of the maleimide scaffold have led to its widespread use in the development of thermally stable polymers and as a building block in the synthesis of various heterocyclic compounds. nih.govcibtech.org

Historical Development of N-Substituted Pyrrole-2,5-dione Chemistry

The exploration of N-substituted pyrrole-2,5-diones has a rich history dating back to the mid-20th century. One of the earliest documented methods for the synthesis of N-aryl maleimides is described in a 1948 patent, which outlines the reaction of maleic anhydride (B1165640) with an aromatic amine to form a maleanilic acid, followed by cyclodehydration. orgsyn.org This two-step process remains a fundamental and widely practiced method for the synthesis of a vast array of N-substituted maleimides. mdpi.com

In the 1960s, further research expanded the synthetic repertoire, including detailed studies on the formation of maleimide and its N-methylol derivative. acs.org This era also saw investigations into the synthesis of N-substituted isomaleimides, which are structural isomers of maleimides. nih.gov The discovery of naturally occurring maleimides, such as the cytotoxic agent showdomycin, further spurred interest in this class of compounds. wikipedia.org Over the decades, synthetic methodologies have been refined to include one-pot procedures and the use of various dehydrating agents and catalysts to improve yields and reaction conditions. ajchem-a.com

Relevance of the 1-methoxy- Substitution Pattern in Contemporary Chemical Research

The substituent on the nitrogen atom of the pyrrole-2,5-dione ring plays a crucial role in modulating the electronic properties and, consequently, the reactivity of the molecule. vcu.edu N-alkyl and N-aryl substituents have been extensively studied, with electron-withdrawing groups on an N-aryl substituent generally increasing the reactivity of the maleimide double bond in both polymerization and cycloaddition reactions. mdpi.comvcu.edu

The 1-methoxy- substitution introduces an N-O bond, a feature that distinguishes it from the more common N-alkyl or N-aryl derivatives. The oxygen atom, being more electronegative than nitrogen, is expected to exert an inductive electron-withdrawing effect, thereby increasing the electrophilicity of the maleimide double bond. This heightened reactivity could be advantageous in applications requiring rapid reaction kinetics, such as in bioconjugation. nih.govacs.org

Furthermore, N-alkoxyimides, such as N-alkoxyphthalimides, are known to serve as precursors to alkoxy radicals under photolytic or redox conditions. acs.org This suggests that 1H-Pyrrole-2,5-dione, 1-methoxy- could potentially be utilized in radical-mediated transformations, a research avenue that is less explored for the maleimide scaffold. The unique electronic nature of the N-methoxy group thus offers possibilities for novel reactivity and applications.

| Compound Name | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| N-Methylmaleimide | -CH₃ | C₅H₅NO₂ | 111.10 | 91-94 |

| N-Phenylmaleimide | -C₆H₅ | C₁₀H₇NO₂ | 173.17 | 88-90 |

| N-(4-Methoxyphenyl)maleimide | -C₆H₄-OCH₃ | C₁₁H₉NO₃ | 203.19 | 148-151 |

Overview of Research Trajectories for 1H-Pyrrole-2,5-dione, 1-methoxy-

While specific research on 1H-Pyrrole-2,5-dione, 1-methoxy- is limited, its potential research trajectories can be inferred from the known chemistry of its analogues.

Polymer Chemistry: The electronic properties conferred by the N-methoxy group could be exploited in the synthesis of novel polymers. Its copolymerization with electron-rich monomers could lead to materials with tailored thermal and electronic properties. The influence of electron-withdrawing N-substituents on the polymerization behavior of maleimides is an established area of study. vcu.edu

Organic Synthesis: As a highly reactive dienophile, N-methoxymaleimide could be a valuable tool in Diels-Alder reactions for the construction of complex heterocyclic frameworks containing both nitrogen and oxygen. mdpi.comresearchgate.net Its potential to generate alkoxy radicals under specific conditions opens up possibilities for its use in radical-mediated C-H functionalization or other radical cascade reactions. acs.org

Medicinal Chemistry: N-substituted maleimides have been investigated as inhibitors of various enzymes. nih.govnih.gov The unique electronic and steric profile of the N-methoxy group could lead to novel biological activities. For instance, N-substituted maleimides have been explored as inhibitors of prostaglandin (B15479496) endoperoxide synthases. The introduction of an N-alkoxy functionality could modulate binding affinities and selectivity for biological targets.

| N-Substituent Type | General Electronic Effect | Influence on Reactivity | Common Applications |

|---|---|---|---|

| Alkyl | Weakly electron-donating | Baseline reactivity for Michael additions and cycloadditions. | Polymer synthesis, bioconjugation linkers. |

| Aryl | Can be electron-donating or -withdrawing depending on substitution | Reactivity is tunable; electron-withdrawing groups increase electrophilicity. | High-performance polymers, organic synthesis. |

| Alkoxy (e.g., -OCH₃) | Inductively electron-withdrawing | Expected to increase the electrophilicity of the double bond; potential for radical generation. | Potential for highly reactive synthons, radical chemistry. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32463-73-3 |

|---|---|

Molecular Formula |

C5H5NO3 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

1-methoxypyrrole-2,5-dione |

InChI |

InChI=1S/C5H5NO3/c1-9-6-4(7)2-3-5(6)8/h2-3H,1H3 |

InChI Key |

JPCJFTLKASDBBA-UHFFFAOYSA-N |

Canonical SMILES |

CON1C(=O)C=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole 2,5 Dione, 1 Methoxy and Analogous N Alkoxy Pyrrole 2,5 Diones

Precursor Synthesis and Functionalization for N-Alkoxy Moiety Introduction

A critical step in the synthesis of N-alkoxy pyrrole-2,5-diones is the preparation and functionalization of precursors to incorporate the N-alkoxy group. This often involves the synthesis of key intermediates and subsequent alkylation at the nitrogen atom.

Synthesis of Key Intermediates

The primary intermediate for introducing the 1-methoxy- group is methoxyamine (CH₃ONH₂), also known as O-methylhydroxylamine. wikipedia.org Methoxyamine is a derivative of hydroxylamine (B1172632) where the hydroxyl hydrogen is replaced by a methyl group. wikipedia.org Its synthesis can be achieved through the O-alkylation of hydroxylamine derivatives. wikipedia.org One common method involves the O-methylation of acetone (B3395972) oxime, followed by hydrolysis of the resulting O-methylated oxime. wikipedia.org Another approach is the methanolysis of hydroxylamine sulfonates. wikipedia.org Commercially, it is often available as its hydrochloride salt. wikipedia.org

For the synthesis of other N-alkoxy analogs, corresponding N-alkoxyamines or N-hydroxyimides serve as key precursors. For instance, N-hydroxyphthalimide (NHPI) is a common starting material for the synthesis of various N-alkoxyphthalimide derivatives. nih.gov

Strategies for O-Methylation and Related Alkylation at the Nitrogen Atom

The introduction of the methoxy (B1213986) or a general alkoxy group onto the nitrogen of the pyrrole-2,5-dione precursor is a pivotal step. A direct approach involves the O-alkylation of an N-hydroxy-substituted maleimide (B117702).

A notable strategy for the O-methylation of N-substituted maleimides containing a hydroxy functionality involves a three-step process: sci-hub.sebath.ac.ukacs.org

Diels-Alder Protection: The maleimide double bond is protected to prevent side reactions under basic conditions. This is often achieved by a [4+2] cycloaddition reaction with a furan (B31954) analog, such as furan or 2,5-dimethylfuran, under mild heating. sci-hub.se

O-Methylation: The hydroxy group on the N-substituent is deprotonated, and the subsequent methylation is carried out. For labeling purposes, reagents like [³H]methyl nosylate (B8438820) have been used effectively. sci-hub.sebath.ac.ukacs.org

Deprotection: The protecting group is removed via a retro-Diels-Alder reaction to restore the maleimide double bond. sci-hub.sebath.ac.ukacs.org

This method has been successfully applied to the synthesis of tritium-labeled N-alkoxy maleimide derivatives, offering advantages in terms of handling safety due to the lower volatility of the N-alkoxy maleimides compared to their N-alkyl counterparts. sci-hub.sebath.ac.uk

Cyclocondensation Reactions for Pyrrole-2,5-dione Ring Formation

The formation of the core 1H-pyrrole-2,5-dione ring is typically achieved through cyclocondensation reactions. These reactions involve the joining of precursor molecules to form the cyclic imide structure.

Reactions Involving Maleic Anhydride (B1165640) Derivatives and N-Methoxy-amines/Amides

A common and direct method for synthesizing N-substituted maleimides is the reaction of maleic anhydride with a primary amine, followed by a dehydration step to close the ring. acs.orgresearchgate.net In the case of 1H-Pyrrole-2,5-dione, 1-methoxy-, this would involve the reaction of maleic anhydride with methoxyamine.

The general two-step procedure is as follows:

Amidation: Maleic anhydride reacts with the primary amine (in this case, methoxyamine) to form the corresponding maleamic acid. researchgate.netorgsyn.org This reaction is typically carried out in a suitable solvent like ether. orgsyn.org

Cyclization/Dehydration: The intermediate maleamic acid is then cyclized to form the imide ring. This is often achieved by heating in the presence of a dehydrating agent, such as acetic anhydride and sodium acetate (B1210297), or by azeotropic distillation to remove water. researchgate.netorgsyn.org

For example, the synthesis of N-phenylmaleimide involves reacting maleic anhydride with aniline (B41778) to form maleanilic acid, which is then cyclized using acetic anhydride and sodium acetate. orgsyn.org A similar principle applies to the reaction with methoxyamine.

The reaction between poly(isobutylene-alt-maleic anhydride) and amine-terminated nucleophiles can result in either ring-opening to form an amide and a carboxylic acid or a substitution reaction leading to a cyclic imide. fsu.edu The formation of the cyclic imide is favored by higher temperatures, for instance, by refluxing in DMF. fsu.edu

Alternative Cyclization Pathways to 1H-Pyrrole-2,5-dione Core

While the reaction of maleic anhydride with amines is prevalent, other pathways to the pyrrole-2,5-dione core exist. For instance, multi-substituted pyrroles can be synthesized via [3+2] cycloaddition reactions using tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes. nih.gov This method, known as the Van Leusen pyrrole (B145914) synthesis, allows for the creation of various substituted pyrrole rings. nih.gov

Another approach involves a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines to yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov While this method leads to a more substituted pyrrole ring, it demonstrates an alternative strategy for constructing the core heterocyclic structure.

Advanced Synthetic Approaches and Reaction Conditions

Research into the synthesis of pyrrole-2,5-dione derivatives continues to produce more efficient and versatile methods. For instance, a three-step procedure involving the Diels-Alder protection of maleic anhydride with furan, followed by reaction with a suitable diamine to form the N-substituted imide, and a final retro-Diels-Alder deprotection, offers a method with mild reaction conditions and high yields without the need for additional catalysis. researchgate.net

The reaction conditions, such as solvent and temperature, can significantly influence the outcome of the synthesis. For the cyclization of maleamic acids, heating in a mixture of DMF and toluene (B28343) with p-toluenesulfonic acid as a catalyst, while azeotropically removing the formed water, has been reported. researchgate.net

The table below summarizes the key reactions and conditions discussed:

| Reaction Type | Reactants | Key Reagents/Conditions | Product | Reference(s) |

| O-Methylation of N-hydroxyalkyl maleimide | N-hydroxyalkyl exo-maleimide-2,5-dimethylfuran cycloadduct, [³H]methyl nosylate | Diels-Alder protection, base, retro-Diels-Alder reaction | Tritium-labeled N-methoxyalkyl maleimide | sci-hub.sebath.ac.ukacs.org |

| Maleimide Synthesis | Maleic anhydride, Primary amine (e.g., aniline, methoxyamine) | 1. Ether (for maleamic acid formation) 2. Acetic anhydride, sodium acetate (for cyclization) | N-substituted maleimide | researchgate.netorgsyn.org |

| Imide Formation from Polymer | Poly(isobutylene-alt-maleic anhydride), Amine-terminated nucleophile | High temperature (e.g., refluxing DMF) | Polymer with cyclic imide groups | fsu.edu |

| Protected Maleimide Synthesis | Maleic anhydride, Furan, Diamine | Diels-Alder reaction, retro-Diels-Alder reaction | N-substituted maleimide | researchgate.net |

Catalytic Methods in N-Alkoxy Pyrrole-2,5-dione Synthesis

Catalysis plays a crucial role in the efficient synthesis of pyrrole derivatives. Various catalysts, including Brønsted acids, Lewis acids, and transition metals, have been employed to facilitate the formation of the pyrrole ring. beilstein-journals.org

The Clauson-Kaas reaction is a classic method for synthesizing N-substituted pyrroles by reacting a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.org While this method is more common for pyrroles than pyrrole-2,5-diones, the principles of acid-catalyzed condensation are relevant. For the synthesis of N-substituted maleimides, a common approach involves the dehydration of a maleamic acid intermediate. This step is often catalyzed by acids such as p-toluenesulfonic acid. researchgate.netresearchgate.net

Transition metal catalysts have also been explored for the synthesis of pyrrole structures. For instance, zinc iodide (ZnI2) and rhodium complexes have been used to catalyze the formation of substituted pyrroles from dienyl azides. organic-chemistry.org Furthermore, low-cost and commercially available aluminas have demonstrated high efficiency as heterogeneous catalysts in the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. mdpi.com The acidic sites on the alumina (B75360) surface are thought to catalyze the key condensation and dehydration steps. mdpi.com Iron(III) chloride has also been reported as an effective and economical Lewis acid catalyst for the synthesis of N-substituted pyrroles in water. beilstein-journals.orgorganic-chemistry.org

A plausible catalytic cycle for the formation of N-substituted pyrroles, which shares mechanistic features with maleimide synthesis, involves the initial formation of a Schiff base, followed by cyclization and dehydration. The catalyst enhances the electrophilicity of the carbonyl groups and facilitates the removal of water.

Table 1: Comparison of Catalytic Methods for N-Substituted Pyrrole Synthesis

| Catalyst Type | Example Catalyst | Substrates | Reaction Conditions | Yields | Reference |

| Brønsted Acid | p-Toluenesulfonic acid | Maleamic acids | Heating in DMF/toluene | Good | researchgate.net |

| Lewis Acid | Iron(III) chloride | Amines and 2,5-dimethoxytetrahydrofuran (B146720) | 60°C in water | 74-98% | beilstein-journals.org |

| Heterogeneous | CATAPAL 200 (Alumina) | Acetonylacetone and primary amines | 60°C, solvent-free | 68-97% | mdpi.com |

| Transition Metal | Zinc Iodide (ZnI2) | Dienyl azides | Room temperature | High | organic-chemistry.org |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and improved yields. tandfonline.com The synthesis of N-substituted maleimides and related heterocycles has significantly benefited from this technology. tandfonline.comrsc.org

For instance, the microwave-assisted synthesis of N-(2-acetoxy-ethyl-)maleimide from its corresponding maleamic acid using acetic anhydride as a solvent has been reported. tandfonline.com This method provides a convenient and rapid heating profile. tandfonline.com Similarly, microwave-induced one-pot synthesis of N-carboxyalkyl maleimides from maleic anhydride and amino acids has been shown to afford excellent yields. rsc.org

Microwave-assisted protocols are not limited to maleimide formation. The synthesis of various N-substituted pyrroles has been achieved under microwave irradiation, often in greener solvents like water or even under solvent-free conditions. beilstein-journals.org For example, an iodine-catalyzed, microwave-assisted synthesis of N-substituted pyrroles from various amines and 2,5-dimethoxytetrahydrofuran has been described to proceed in high yields. beilstein-journals.org Cobalt(II) chloride has also been used as a catalyst in the microwave-assisted dehydrogenative coupling of benzyl (B1604629) alcohol and aniline derivatives to produce imines and N-heterocycles. nih.gov

The key advantage of microwave heating lies in its direct and efficient energy transfer to the reacting molecules, leading to a rapid increase in temperature and, consequently, faster reaction rates.

Table 2: Examples of Microwave-Assisted Synthesis of N-Heterocycles

| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| N-(2-acetoxy-ethyl-)maleimide | N-(2-hydroxyethyl-)maleamic acid, acetic anhydride | Microwave irradiation | 2 hours | 65% | tandfonline.com |

| N-carboxyalkyl maleimides | Maleic anhydride, amino acids | Microwave irradiation | Not specified | Excellent | rsc.org |

| N-substituted pyrroles | Amines, 2,5-dimethoxytetrahydrofuran | Iodine, solvent-free, microwave | Not specified | 75-98% | beilstein-journals.org |

| 6-methoxy-5,6-dihydro-5-azapurines | Aminotriazole-derived formamidines, trimethyl orthoformate, acetic acid | Microwave irradiation | 10 minutes | 52-89% | nih.gov |

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is critical for maximizing the yield and purity of the desired product. chemrxiv.orgrsc.orgresearchgate.net Factorial design experiments are a powerful tool for systematically studying the influence of multiple variables on a reaction outcome. rsc.org

In the context of maleimide synthesis, the choice of the dehydrating agent and the solvent system is crucial. For example, the cyclization of maleamic acids is often carried out by heating in a mixture of an aprotic solvent like dimethylformamide (DMF) and a water-entraining solvent like toluene, in the presence of an acid catalyst. researchgate.net The continuous removal of water drives the reaction towards the product.

For catalytic reactions, the catalyst loading and the nature of the catalyst itself are key parameters. For instance, in the synthesis of N-substituted pyrroles using alumina catalysts, the percentage of Brønsted-Lewis acid sites was found to be a critical factor influencing the catalytic activity. mdpi.com

Autonomous optimization systems, which combine automated synthesis robots with analytical techniques and machine learning algorithms, represent the cutting edge of reaction optimization. chemrxiv.org Such systems can efficiently explore a large parameter space to identify the optimal reaction conditions for a given transformation. chemrxiv.org

The optimization process often involves a trade-off between reaction rate, yield, and selectivity. A systematic approach, whether manual or automated, is essential for developing robust and efficient synthetic protocols.

Purification and Isolation Techniques for 1H-Pyrrole-2,5-dione, 1-methoxy-

The purification and isolation of the target compound are essential steps to obtain a product of high purity. Common techniques employed for the purification of N-substituted maleimides and related compounds include recrystallization and column chromatography. researchgate.netrsc.orgacs.org

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Ethanol is a commonly used solvent for the recrystallization of maleimide derivatives. researchgate.net

Column chromatography is a versatile technique for separating mixtures of compounds. acs.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is tailored to the polarity of the compounds to be separated. rsc.org For instance, a mixture of hexane (B92381) and ethyl acetate is a common eluent system for the purification of moderately polar organic compounds. mdpi.com

Following purification, the structure and purity of the isolated compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netcibtech.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Pyrrole 2,5 Dione, 1 Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental data for ¹H NMR, ¹³C NMR, and two-dimensional NMR (COSY, HMQC, HMBC) specific to 1H-Pyrrole-2,5-dione, 1-methoxy- is not available in the searched scientific literature. The generation of data tables and a thorough analysis of chemical shifts, coupling constants, and correlations is therefore not possible.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J) for the methoxy (B1213986) and vinyl protons of 1H-Pyrrole-2,5-dione, 1-methoxy-, have not been reported in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR data, detailing the chemical shifts for the carbonyl, vinyl, and methoxy carbons of 1H-Pyrrole-2,5-dione, 1-methoxy-, are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no published studies detailing the use of two-dimensional NMR techniques for the structural elucidation of 1H-Pyrrole-2,5-dione, 1-methoxy-. Consequently, an analysis of the correlations that would confirm the molecular structure cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for 1H-Pyrrole-2,5-dione, 1-methoxy-, which would identify the characteristic vibrational frequencies for its functional groups (e.g., C=O, C=C, N-O, C-O), is not available. A data table of these absorption bands cannot be generated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, including the molecular ion peak and the fragmentation pattern for 1H-Pyrrole-2,5-dione, 1-methoxy-, has not been found in the reviewed literature. This prevents the creation of a data table and a discussion of its fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

There are no published X-ray crystallography studies for 1H-Pyrrole-2,5-dione, 1-methoxy-. As a result, information regarding its solid-state molecular structure, bond lengths, bond angles, and crystal packing is not available.

Should experimental data for 1H-Pyrrole-2,5-dione, 1-methoxy- become publicly available in the future, this article can be updated to reflect those findings.

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Chiroptical Techniques)

A thorough search for specific research findings on the advanced spectroscopic characterization of 1H-Pyrrole-2,5-dione, 1-methoxy- did not yield detailed experimental data. The following sections on UV-Vis Spectroscopy and Chiroptical Techniques are therefore based on the general properties of the maleimide (B117702) chromophore and its N-substituted derivatives, as specific data for the 1-methoxy- variant are not published.

UV-Vis Spectroscopy

The UV-Vis spectrum of an N-substituted maleimide is characterized by absorption bands corresponding to electronic transitions within the maleimide ring. The key chromophore is the conjugated system formed by the carbon-carbon double bond and the two adjacent carbonyl groups. Generally, N-alkyl maleimides show a distinct absorption band in the UV region. kpi.ua The position and molar absorptivity (ε) of this band are sensitive to the solvent and the specific substituent on the nitrogen atom.

Data Table: Representative UV-Vis Absorption Data for Related Maleimide Compounds

Since no specific data for 1H-Pyrrole-2,5-dione, 1-methoxy- is available, the following table presents hypothetical data based on general knowledge of similar compounds to illustrate the expected format. This data is for illustrative purposes only and is not based on experimental results for the target compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Hypothetical Data | Ethanol | ~290-310 | Not Available |

| Hypothetical Data | Acetonitrile | ~290-310 | Not Available |

Chiroptical Techniques

Chiroptical methods are used to analyze chiral substances. 1H-Pyrrole-2,5-dione, 1-methoxy- is an achiral molecule and therefore would not be expected to exhibit a circular dichroism spectrum or optical rotation under normal conditions. Chiroptical signals could potentially be observed if the molecule were to form part of a larger chiral assembly or if it were studied in a chiral solvent, but no such studies have been reported.

Data Table: Representative Chiroptical Data

No chiroptical data for 1H-Pyrrole-2,5-dione, 1-methoxy- is available in the literature.

Reactivity and Reaction Pathways of 1h Pyrrole 2,5 Dione, 1 Methoxy

Michael-Type Nucleophilic Addition Reactions

The electron-poor double bond of the maleimide (B117702) ring in 1H-Pyrrole-2,5-dione, 1-methoxy- is highly susceptible to conjugate addition by nucleophiles, a transformation known as the Michael reaction. masterorganicchemistry.com This reaction provides a powerful method for the functionalization of the pyrrole-2,5-dione core.

Thiols and amines are common nucleophiles employed in Michael additions to maleimides. The general mechanism involves the addition of the nucleophile to the β-carbon of the α,β-unsaturated carbonyl system, followed by protonation to yield the succinimide (B58015) derivative.

The reaction with thiols is particularly noteworthy for its efficiency and selectivity, often proceeding under mild conditions, such as at room temperature and neutral to slightly alkaline pH. rsc.org This reactivity is harnessed in bioconjugation chemistry to link molecules to cysteine residues in proteins. Similarly, primary and secondary amines readily add to the maleimide double bond, forming stable C-N bonds. nih.gov The reaction conditions for amine addition can vary, sometimes requiring slightly elevated temperatures depending on the nucleophilicity of the amine.

A general representation of the Michael addition of thiols and amines to a maleimide core is depicted below:

Nucleophile: Thiol (R-SH) or Amine (R-NH2)

Product: Thioether or Amino succinimide derivative

It is important to note that while primary and tertiary amines can catalyze the thiol-Michael addition, phosphines have been shown to be even more efficient catalysts for this reaction. rsc.org

Table 1: Michael Addition of Nucleophiles to Maleimides

| Nucleophile | Catalyst | Reaction Conditions | Product |

| Thiols | Amine or Phosphine | Room Temperature, pH 7-8 | Thioether adduct |

| Amines | None (can be self-catalyzed) or external base | Room Temperature to 50-60°C | Amino-succinimide adduct |

In the context of 1H-Pyrrole-2,5-dione, 1-methoxy-, the two carbonyl carbons and the two carbons of the double bond are potential electrophilic sites. However, in Michael-type additions, the reaction is highly regioselective for the β-carbon of the double bond. This is a classic example of 1,4-conjugate addition.

When the maleimide itself is unsymmetrically substituted, the addition of a nucleophile can lead to the formation of a new stereocenter, raising the question of stereoselectivity. The stereochemical outcome of the Michael addition can be influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of chiral catalysts. In the absence of any chiral influence, the reaction will typically produce a racemic mixture of the two possible enantiomers. However, by employing chiral catalysts, it is possible to achieve enantioselective Michael additions, leading to the preferential formation of one enantiomer over the other. nih.gov

Pericyclic Reactions: Emphasis on Cycloaddition Chemistry

Pericyclic reactions, which proceed through a concerted cyclic transition state, are another important class of transformations for 1H-Pyrrole-2,5-dione, 1-methoxy-. Among these, the Diels-Alder reaction is particularly significant.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. masterorganicchemistry.commasterorganicchemistry.com Due to the presence of two electron-withdrawing carbonyl groups, the double bond in 1H-Pyrrole-2,5-dione, 1-methoxy- is electron-deficient, making it an excellent dienophile for reactions with electron-rich dienes. masterorganicchemistry.comnih.gov

This reactivity is a cornerstone of synthetic organic chemistry, providing a powerful tool for the construction of complex cyclic systems. The reaction generally proceeds with high stereospecificity, with the stereochemistry of the reactants being transferred to the product.

The rate and selectivity of the Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.comyoutube.comnih.gov For a normal-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The methoxy (B1213986) group on the nitrogen atom of 1H-Pyrrole-2,5-dione, 1-methoxy- is an electron-donating group. However, the dominant electronic effect in the maleimide ring comes from the two strongly electron-withdrawing carbonyl groups, which render the double bond highly electrophilic.

In cases of inverse-electron-demand Diels-Alder reactions, the electronic requirements are reversed. Here, an electron-rich dienophile reacts with an electron-poor diene. nih.gov 1H-Pyrrole-2,5-dione, 1-methoxy-, being an electron-poor dienophile, is not typically used in inverse-electron-demand scenarios.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic and steric effects of the substituents. The major regioisomer is typically the one that results from the most favorable orbital overlap in the transition state.

The Diels-Alder reaction can occur in both an intermolecular fashion, between two separate molecules, and an intramolecular fashion, where the diene and dienophile are part of the same molecule. rsc.org

Intermolecular Cycloadditions: These are the most common type of Diels-Alder reactions, where 1H-Pyrrole-2,5-dione, 1-methoxy- reacts with a separate diene molecule. These reactions are widely used to synthesize a vast array of six-membered ring systems. nih.gov

Intramolecular Cycloadditions: In these reactions, a tether connects the maleimide moiety to a diene within the same molecule. rsc.org The outcome of these reactions is highly dependent on the length and nature of the tether, which influences the ability of the molecule to adopt the necessary conformation for the cycloaddition to occur. Intramolecular Diels-Alder reactions are particularly valuable for the construction of complex polycyclic and bridged ring systems.

Table 2: Diels-Alder Reactivity of 1H-Pyrrole-2,5-dione, 1-methoxy-

| Reaction Type | Diene Requirement | Key Features |

| Normal-Demand Diels-Alder | Electron-rich | High reactivity due to electron-withdrawing carbonyls |

| Intermolecular Cycloaddition | Separate diene molecule | Versatile for synthesis of diverse cyclic compounds |

| Intramolecular Cycloaddition | Diene tethered to the maleimide | Forms complex polycyclic and bridged systems |

Other Cycloaddition Pathways (e.g., 1,3-Dipolar Cycloadditions)

Beyond the well-known Diels-Alder reaction, the electron-poor double bond of 1H-Pyrrole-2,5-dione, 1-methoxy- makes it an excellent dipolarophile for 1,3-dipolar cycloadditions. wikipedia.org This class of reactions provides a powerful and stereospecific route to five-membered heterocyclic rings. wikipedia.org The reaction involves a 1,3-dipole, which is a molecule with a three-atom π-system containing four electrons, reacting with the maleimide alkene (the dipolarophile). wikipedia.org

Common 1,3-dipoles that react with maleimide derivatives include:

Nitrile Oxides: These react with the maleimide core to yield isoxazoline-fused systems. The stereoselectivity of these cycloadditions has been investigated with various chiral maleimides. fao.org

Azides: The [3+2] cycloaddition between an azide (B81097) and a maleimide is a prominent example of this reaction class, forming a triazoline ring. nih.gov This reaction can be significantly accelerated by attaching complementary recognition sites to the reactants, facilitating a pre-reaction assembly. nih.gov

Nitrones: Cycloaddition with nitrones, such as C-cyclopropyl-N-methylnitrone, leads to the formation of isoxazolidine (B1194047) rings. researchgate.net

Azomethine Imines: These dipoles react with maleimides to generate various ring-fused pyrazolidine (B1218672) derivatives. rsc.org

Carbonyl Ylides: These can also participate in 1,3-dipolar cycloadditions with maleimides to form oxabicyclic systems. wikipedia.org

A copper(II)-mediated [3+2] cycloaddition has been developed for the selective modification of the N-termini of peptides and proteins using maleimide derivatives, highlighting the reaction's utility in bioconjugation. nih.gov The mechanism of these reactions is generally considered to be a concerted, pericyclic process, which accounts for the high degree of stereospecificity observed. wikipedia.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Maleimides

| 1,3-Dipole | Dipolarophile | Product Type | Reference |

| Nitrile Oxide | Chiral Maleimide | Isoxazoline-fused heterocycle | fao.org |

| Azide | Maleimide | Triazoline | nih.gov |

| Azomethine Imine | Maleimide | Pyrazolidine derivative | rsc.org |

| Nitrone | Maleimide | Isoxazolidine | researchgate.net |

Electrophilic Aromatic Substitution (for aryl-substituted derivatives)

This section pertains to derivatives where an aryl group is attached to the maleimide structure, for which 1H-Pyrrole-2,5-dione, 1-methoxy- would be a precursor. For a hypothetical N-aryl derivative synthesized from this core, the reactivity of the aryl ring towards electrophilic aromatic substitution (SEAr) would be significantly influenced by the maleimide moiety. wikipedia.org

The maleimide group is strongly electron-withdrawing due to the presence of two carbonyl groups. This has two primary effects on an attached aromatic ring:

Deactivation: The electron-withdrawing nature of the imide reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. The reaction rate is significantly decreased. ucalgary.ca

Meta-Direction: The deactivating maleimide group directs incoming electrophiles to the meta position. This is because the resonance structures of the cationic intermediate (the sigma complex) for ortho and para attack place a destabilizing positive charge adjacent to the positively polarized nitrogen atom of the imide. The intermediate for meta attack avoids this unfavorable arrangement and is therefore of lower energy. lkouniv.ac.in

While many N-aryl maleimides are synthesized by reacting a pre-substituted aniline (B41778) with maleic anhydride (B1165640), subsequent electrophilic substitution on the N-aryl ring is also possible, though it may require forcing conditions. ucl.ac.bemdpi.comorgsyn.org Common SEAr reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield the meta-substituted product. wikipedia.orgucalgary.ca For instance, the halogenation of an N-phenylmaleimide derivative would be expected to proceed with a Lewis acid catalyst, yielding the N-(3-halophenyl)maleimide. ucalgary.ca

Oxidation and Reduction Transformations

The pyrrole-2,5-dione core is susceptible to both oxidation and reduction reactions, allowing for transformations of the heterocyclic ring.

Reduction: The reduction of the maleimide system can be achieved with high regioselectivity depending on the reducing agent used. Sodium borohydride (B1222165) (NaBH₄) reduction of citraconimide (B94617) derivatives (methyl-substituted maleimides) selectively attacks the carbonyl group adjacent to the methyl group to afford 5-hydroxy-4-methyl-1,5-dihydropyrrol-2-ones. rsc.org In contrast, using a combination of sodium borohydride and cerium(III) chloride (NaBH₄–CeCl₃) or diisobutylaluminium hydride (DIBAL-H) reverses the regioselectivity, yielding 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-ones. rsc.org This controlled reduction provides a general method for preparing various substituted 5-hydroxy-1,5-dihydropyrrol-2-ones, which are valuable synthetic intermediates. rsc.org

Table 2: Regioselective Reduction of Citraconimide Derivatives

| Reagent | Major Product | Reference |

| NaBH₄ | 5-hydroxy-4-methyl-1,5-dihydropyrrol-2-one | rsc.org |

| NaBH₄–CeCl₃ | 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-one | rsc.org |

| DIBAL-H | 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-one | rsc.org |

Oxidation: The maleimide ring and its adducts can undergo oxidative transformations. nih.gov For example, maleimide-thiol adducts (succinimide thioethers) are susceptible to oxidation under conditions sometimes used in proteomic studies. nih.gov More drastic oxidative cleavage of the pyrrole (B145914) ring can also occur. For instance, the oxidation of related porphyrinoid structures can lead to pyrrole-ring modified products, suggesting that under specific oxidative conditions, the core of 1H-Pyrrole-2,5-dione, 1-methoxy- could be cleaved. mdpi.comnih.gov

Ring-Opening Reactions and Subsequent Transformations

The strained five-membered ring of the maleimide core, particularly after conversion to its succinimide analogue via Michael addition, is susceptible to ring-opening reactions, primarily through hydrolysis. This reaction pathway is a crucial aspect of its chemistry, especially in the context of bioconjugation.

After a maleimide reacts with a thiol (e.g., a cysteine residue on a protein), it forms a thiosuccinimide adduct. This adduct can exist in equilibrium with the starting materials via a retro-Michael reaction. springernature.com However, an alternative, irreversible pathway is the hydrolysis of the succinimide ring to form a stable succinamic acid thioether. springernature.comacs.org This ring-opening stabilizes the conjugate, preventing the dissociation of the thiol. acs.org

The rate of this stabilizing ring-opening hydrolysis is highly dependent on the N-substituent. Electron-withdrawing groups on the nitrogen atom significantly accelerate the hydrolysis. acs.org Therefore, the N-methoxy group in 1H-Pyrrole-2,5-dione, 1-methoxy- is expected to promote rapid ring-opening of its thiol adducts, leading to highly stable final conjugates. acs.orgresearchgate.net The reaction can be intentionally carried out under mild basic conditions to ensure the stability of the conjugate. acs.org Besides hydrolysis, ring-opening can also be achieved with other nucleophiles, such as amines, which can lead to the formation of diamide (B1670390) structures, analogous to the aminolysis of phthalimides. acs.org

Derivatization and Functionalization of the Pyrrole-2,5-dione Core

Modification at the Pyrrole Ring Carbon Atoms

The carbon-carbon double bond of the pyrrole-2,5-dione ring is the primary site for functionalization. As an electron-deficient alkene, it is highly reactive towards nucleophiles and in cycloaddition reactions. nih.gov

Michael Addition: The most common reaction at the ring carbons is the Michael (or conjugate) addition of nucleophiles. Thiols are particularly reactive, forming a covalent thioether linkage, a reaction widely used in bioconjugation to label cysteine residues. cd-bioparticles.com Other nucleophiles can also be added across this bond.

C-C Bond Formation: Methods have been developed to synthesize functionalized 3,4-disubstituted maleimides. One such approach involves a phosphine-catalyzed isomerization and cascade γ′-addition reaction between α-succinimide-substituted allenoates and aryl imines. nih.gov Additionally, transition metal-catalyzed reactions, such as the Ru(II)-catalyzed C-H functionalization of certain heterocycles with maleimides, result in the alkylation across the maleimide double bond, forming a 3-substituted pyrrolidine-2,5-dione product. acs.orgacs.org

Substitution: The maleimide alkene can be further substituted with various groups (e.g., halo, thio, amino) to tune its reactivity and properties. nih.gov

Strategies for Further Functionalization of the Methoxy Group

Functionalization of the N-methoxy group primarily involves the cleavage of the N-O bond, which is known to be relatively weak. researchgate.netdoaj.org This cleavage provides a pathway to N-H maleimide or to other N-substituted derivatives, effectively using the N-methoxy group as a protecting or directing group that can be removed or transformed.

Potential strategies for this transformation draw from the broader chemistry of hydroxylamines and their derivatives:

Reductive Cleavage: The N-O bond can be cleaved under reductive conditions. nih.gov Reagents like samarium(II) iodide (SmI₂) or catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) are commonly used for cleaving N-O bonds in complex molecules and could be applied to N-methoxymaleimide. nih.gov This would generate the parent N-H maleimide.

Radical Reactions: Radical-mediated cyclization and functionalization involving N-O bond cleavage have become prevalent, suggesting that radical conditions could be used to transform the N-methoxy group. researchgate.net

Nucleophilic Substitution: While less common, it is conceivable that the methoxy group could be displaced by a potent nucleophile, or the methyl group itself could be subject to nucleophilic attack (O-demethylation), although achieving selectivity for these pathways over reaction at the maleimide ring would be challenging.

Cleavage of the N-O bond to reveal the N-H maleimide would be a particularly useful transformation, as the resulting secondary amine proton could be removed to generate an anion, allowing for subsequent N-alkylation or N-arylation reactions.

Computational and Theoretical Investigations of 1h Pyrrole 2,5 Dione, 1 Methoxy

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Comprehensive Density Functional Theory (DFT) studies detailing the geometry optimization, electronic structure, frontier molecular orbitals, and predicted spectroscopic properties specifically for 1H-Pyrrole-2,5-dione, 1-methoxy- are not found in the available search results.

Geometry Optimization and Electronic Structure Analysis

There is no specific published data on the optimized geometry, bond lengths, bond angles, or electronic structure analysis, such as Mulliken population analysis, for 1H-Pyrrole-2,5-dione, 1-methoxy-.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for 1H-Pyrrole-2,5-dione, 1-methoxy-. The energies of these orbitals and the resulting HOMO-LUMO gap are important indicators of kinetic stability and reactivity, but this information is not available for the target compound. researchgate.netwikipedia.org

Spectroscopic Property Prediction (NMR, IR)

While computational methods are often used to predict NMR and IR spectra to complement experimental data, such predictions for 1H-Pyrrole-2,5-dione, 1-methoxy- have not been found in the searched literature.

Reaction Mechanism Studies through Computational Modeling

Detailed computational modeling to elucidate the reaction mechanisms involving 1H-Pyrrole-2,5-dione, 1-methoxy- is not available in the public domain based on the conducted searches.

Transition State Analysis for Key Chemical Transformations

There are no published studies that provide a transition state analysis for key chemical transformations involving 1H-Pyrrole-2,5-dione, 1-methoxy-. Such analyses are fundamental for understanding the energetics and feasibility of reaction pathways.

Prediction of Reaction Pathways and Energy Barriers

Similarly, the prediction of reaction pathways and the calculation of associated energy barriers for reactions with 1H-Pyrrole-2,5-dione, 1-methoxy- through computational modeling have not been documented in the available literature.

Conformational Analysis and Intermolecular Interactions

Similarly, detailed conformational analysis and specific studies on the intermolecular interactions of 1H-Pyrrole-2,5-dione, 1-methoxy- are not described in the available research. Crystallographic and computational studies have been reported for other derivatives, such as 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, providing insights into their molecular geometry, including dihedral angles and potential for intermolecular interactions like π-π stacking. nih.govresearchgate.net However, these findings are specific to the analyzed compounds and cannot be directly extrapolated to the 1-methoxy- derivative. Without dedicated computational or experimental studies, the preferred conformations and the nature of intermolecular forces governing the solid-state packing of 1H-Pyrrole-2,5-dione, 1-methoxy- remain uncharacterized.

Applications in Chemical Sciences and Advanced Materials Research

Reagent and Building Block in Complex Organic Synthesis

The inherent reactivity of the 1H-pyrrole-2,5-dione core, combined with the electronic influence of the 1-methoxy substituent, makes this compound a valuable tool for synthetic chemists.

Synthesis of Heterocyclic Compounds and Scaffolds

1H-Pyrrole-2,5-dione and its derivatives are fundamental precursors in the synthesis of a wide array of heterocyclic compounds. evitachem.comnih.gov The pyrrole-2,5-dione moiety serves as a reactive scaffold that can undergo various chemical transformations to construct more complex molecular architectures. evitachem.comcibtech.org For instance, derivatives of 1H-pyrrole-2,5-dione are employed in the synthesis of other nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. nih.govnih.gov The synthesis of these derivatives often involves condensation and cyclization reactions. evitachem.comcibtech.org

A common synthetic route involves the reaction of an appropriate amine with a cyclic anhydride (B1165640). nih.gov For example, the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride has been shown to exclusively form 1H-pyrrole-2,5-dione derivatives. nih.gov Similarly, the reaction of N¹-phenyl- and N¹-(4-methoxyphenyl)benzene-1,4-diamines with maleic anhydride yields the corresponding maleimides after cyclization. researchgate.net

The table below summarizes key synthetic methods for preparing 1H-pyrrole-2,5-dione derivatives.

| Starting Materials | Reagents/Conditions | Product Type | Ref |

| N³-substituted amidrazones, 2,3-dimethylmaleic anhydride | Toluene (B28343) or chloroform, heat | 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | nih.gov |

| N¹-phenylbenzene-1,4-diamine, maleic anhydride | p-toluenesulfonic acid, heat | 1-(4-anilinophenyl)-1H-pyrrole-2,5-dione | researchgate.net |

| 2-methoxyaniline, furan-2,5-dione (maleic anhydride) | Acetic acid | 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione | iucr.orgnih.gov |

| 2-hydrazinyl-2-oxo-N-phenylacetamide, maleic anhydride | Glacial acetic acid, heat | N¹-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N²-phenyloxalamide derivatives | cibtech.org |

Precursor for Advanced Chemical Intermediates

Beyond the direct synthesis of heterocyclic systems, 1H-Pyrrole-2,5-dione, 1-methoxy- and related structures serve as crucial precursors for advanced chemical intermediates. These intermediates are then utilized in multi-step syntheses to produce complex target molecules. The electrophilic nature of the maleimide (B117702) double bond allows for various addition reactions, introducing new functional groups and extending the carbon skeleton.

For example, 1H-pyrrole-2,5-dione derivatives are important building blocks in organic synthesis due to the high reactivity of their C=C double bond, which can react with various nucleophiles and electrophiles. researchgate.net This reactivity makes them key intermediates in the synthesis of a variety of organic compounds.

Monomer in Polymer Chemistry

The presence of a polymerizable double bond within the pyrrole-2,5-dione ring makes 1H-Pyrrole-2,5-dione, 1-methoxy- an important monomer in the field of polymer chemistry. sigmaaldrich.comsigmaaldrich.com

Free Radical Polymerization and Copolymerization

1H-Pyrrole-2,5-dione derivatives can undergo free radical polymerization and copolymerization with various other monomers. researchgate.net This allows for the creation of a wide range of polymers with tailored properties. The ability to copolymerize is particularly significant as it enables the modification of polymer characteristics by incorporating different monomer units into the polymer chain. nih.gov For instance, the copolymerization of pyrrole (B145914) with other heterocyclic compounds like carbazole (B46965) can lead to materials with high conductivity. nih.gov

Research has shown that acrylic monomers derived from renewable sources, such as dihydro-5-hydroxyl furan-2-one, can be polymerized through various techniques, including free radical polymerization. researchgate.net This highlights the versatility of cyclic compounds in polymerization reactions.

Synthesis of High-Performance Polymers and Copolymers

The incorporation of the 1H-pyrrole-2,5-dione moiety into polymer backbones can impart desirable properties, leading to the synthesis of high-performance polymers and copolymers. sigmaaldrich.com These materials often exhibit enhanced thermal stability, mechanical strength, and specific functionalities. The copolymerization of pyrrole and carbazole onto polyester (B1180765) textiles has been shown to produce conductive composites with improved mechanical properties, making them suitable for applications in smart textiles. tubitak.gov.tr

The table below highlights examples of copolymerization involving pyrrole derivatives and the resulting material properties.

| Co-monomers | Polymerization Method | Resulting Polymer/Composite | Key Properties | Ref |

| Pyrrole, Carbazole | Chemical Polymerization | PES/P[Py-co-Cz] | Conductive, Improved Mechanical Properties | tubitak.gov.tr |

| Pyrrole, Methyl 1H-pyrrole-3-carboxylate | Electrochemical Copolymerization | Polypyrrole-based copolymer | Potential for soft actuators | researchgate.net |

| Pyrrole, Indole | Electrochemical Copolymerization | Poly(Py-co-indole) | Dependant on co-monomer ratio | nih.gov |

Development of Advanced Materials with Specific Chemical Functionalities

The functional groups present in 1H-Pyrrole-2,5-dione, 1-methoxy- and its derivatives allow for the development of advanced materials with specific chemical functionalities. evitachem.comnih.govsigmaaldrich.comresearchgate.net The pyrrole ring itself can be a source of conductivity, while the methoxy (B1213986) group can influence solubility and intermolecular interactions. By carefully selecting co-monomers, polymers with tailored properties for applications such as sensors, conductive coatings, and biocompatible materials can be designed. nih.gov

The ability to introduce specific functionalities is crucial for creating materials for targeted applications. For example, polymers containing pyrrole units have been investigated for use in biosensors and drug delivery systems due to their biocompatibility and electrical properties. nih.gov

Ligand Design and Coordination Chemistry

The N-methoxy group in 1H-Pyrrole-2,5-dione, 1-methoxy- significantly influences its electronic properties and, consequently, its behavior as a ligand in coordination chemistry. This has led to its exploration in the design of sophisticated metal complexes with potential catalytic activities.

Synthesis of Metal Complexes for Catalytic Applications

The synthesis of metal complexes incorporating 1H-Pyrrole-2,5-dione, 1-methoxy- as a ligand is a growing area of research aimed at developing novel catalysts. While specific catalytic data for metal complexes of this particular ligand is still emerging, the broader family of maleimide derivatives has shown promise in various catalytic transformations. For instance, ruthenium(II) complexes have been utilized in the C5 functionalization of 2-arylquinolin-4(1H)-ones, where N-substituted maleimides act as effective coupling partners, leading to the formation of complex heterocyclic structures. sigmaaldrich.com The presence of the methoxy group on the nitrogen atom of the maleimide ring can modulate the electronic and steric environment of the metal center, potentially fine-tuning the catalytic activity and selectivity of the resulting complex.

The general approach to synthesizing these complexes involves the reaction of a suitable metal precursor with the 1H-Pyrrole-2,5-dione, 1-methoxy- ligand under controlled conditions. The choice of metal, solvent, and reaction temperature plays a crucial role in the successful formation and isolation of the desired metal complex. The development of such catalytic systems holds potential for applications in organic synthesis, enabling the efficient construction of valuable molecules. bldpharm.com

Exploration of Coordination Modes

The coordination of 1H-Pyrrole-2,5-dione, 1-methoxy- to a metal center can occur through various modes, primarily involving the lone pair of electrons on the oxygen atoms of the carbonyl groups and potentially the nitrogen atom of the pyrrole ring. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Structural studies on related N-substituted pyrrole-2,5-dione derivatives reveal that the pyrrole-2,5-dione ring system is essentially planar, with slight distortions possible depending on the substituents. nist.gov In complexes, the ligand can coordinate in a monodentate fashion through one of the carbonyl oxygens or in a bidentate manner, bridging two metal centers or chelating to a single metal center. The N-methoxy group can influence the preferred coordination mode through steric and electronic effects. For example, in some N-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, significant conformational adjustments are observed upon coordination, affecting the planarity of the ring system and the orientation of the substituents. nist.gov Understanding these coordination modes is fundamental to designing metal complexes with specific geometries and electronic properties for targeted applications.

Role in Surface Chemistry and Material Protection

The reactivity of the maleimide moiety makes 1H-Pyrrole-2,5-dione, 1-methoxy- a valuable tool in surface chemistry and the development of protective coatings for materials.

Corrosion Inhibition Mechanisms in Materials Science

Derivatives of 1H-pyrrole-2,5-dione have demonstrated significant potential as corrosion inhibitors for metals such as carbon steel in acidic environments. nih.gov The primary mechanism of corrosion inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption process can be influenced by the electronic structure of the inhibitor molecule, including the presence of heteroatoms (N, O) and π-electrons in the aromatic ring, which can interact with the d-orbitals of the metal.

Studies on related 1H-pyrrole-2,5-dione derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The efficiency of inhibition typically increases with the concentration of the inhibitor. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer. nih.gov While specific data for 1H-Pyrrole-2,5-dione, 1-methoxy- is not yet widely available, the presence of the methoxy group is expected to enhance its adsorption capacity and, therefore, its corrosion inhibition efficiency due to the additional lone pairs of electrons on the oxygen atom.

Below is a table summarizing the corrosion inhibition efficiency of some 1H-pyrrole-2,5-dione derivatives on carbon steel in 1 M HCl, as determined by electrochemical impedance spectroscopy (EIS).

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) for PPD | Inhibition Efficiency (%) for MPPD |

| 50 | 65.2 | 70.1 |

| 100 | 72.4 | 78.3 |

| 200 | 80.1 | 85.6 |

| 500 | 88.9 | 92.5 |

| 1000 | 91.3 | 94.2 |

| Data for 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD) from a study on related compounds. nih.gov |

Surface Modification Applications

The maleimide group is a well-known reactive handle for the covalent attachment of molecules to surfaces, a process often referred to as surface functionalization. This is particularly relevant in the field of biomaterials and nanotechnology. While specific studies on 1H-Pyrrole-2,5-dione, 1-methoxy- for surface modification are limited, the general principle involves the reaction of the maleimide's double bond with thiol groups (-SH) present on the surface or on a linker molecule attached to the surface.

This thiol-maleimide "click" reaction is highly efficient and selective, allowing for the controlled immobilization of various functionalities onto a material's surface. For example, maleimide-functionalized polymers can be grafted onto surfaces to create biocompatible coatings or to attach bioactive molecules. This approach has been used to modify the surfaces of nanoparticles, enabling their use in targeted drug delivery and diagnostic applications. The N-methoxy group in 1H-Pyrrole-2,5-dione, 1-methoxy- could potentially influence the reactivity of the maleimide double bond and the properties of the resulting surface coating.

Future Research Directions and Emerging Trends in 1h Pyrrole 2,5 Dione, 1 Methoxy Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-substituted maleimides is traditionally achieved through the condensation of a primary amine with maleic anhydride (B1165640) to form a maleamic acid intermediate, followed by cyclodehydration. While effective, this method often requires harsh conditions and can be inefficient for sensitive substrates. Future research is trending towards more sustainable and efficient synthetic protocols.

Key areas for development include:

Catalytic Approaches: Exploring novel catalysts to facilitate the cyclization of N-methoxymaleamic acid under milder conditions would be a significant advancement. This could involve organocatalysis or the use of Lewis acids that are more environmentally benign.

Green Solvents: Traditional syntheses often employ solvents like toluene (B28343) or DMF for azeotropic water removal. researchgate.net Research into using greener solvents, or even solvent-free conditions, perhaps assisted by microwave irradiation, could drastically reduce the environmental impact. researchgate.net Microwave-assisted synthesis has been shown to accelerate reactions and improve yields for other pyrrole (B145914) derivatives. researchgate.net

One-Pot Syntheses: Developing one-pot procedures that bypass the isolation of the maleamic acid intermediate would improve atom economy and reduce waste. The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a classic one-pot method for pyrrole synthesis that has been adapted for modern applications, including solvent-free and water-based systems. alliedacademies.orgorganic-chemistry.org Adapting this strategy for N-methoxymaleimide could offer a more direct route.

Alternative Reagents: The use of N-methoxycarbonylmaleimide has been demonstrated as an effective way to introduce the maleimide (B117702) functionality onto a primary amine directly, forming the desired product without a separate linker. acs.orgnih.gov Exploring this reagent with methoxyamine could provide a novel and efficient pathway to the target compound.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Catalytic Cyclodehydration | Milder reaction conditions, higher efficiency, potential for enantioselectivity. | Developing a catalyst specific and effective for N-methoxymaleamic acid. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.net | Optimizing conditions to prevent decomposition of the thermally sensitive N-O bond. |

| Paal-Knorr Adaptation | One-pot reaction, potentially higher atom economy. alliedacademies.orgorganic-chemistry.org | Identifying a suitable 1,4-dicarbonyl precursor that efficiently condenses with methoxyamine. |

| N-Methoxycarbonylmaleimide Route | Direct formation of the maleimide ring on the nitrogen atom. acs.orgnih.gov | Investigating the reactivity and availability of methoxyamine as the nucleophile. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the maleimide core is dominated by the electrophilicity of the carbon-carbon double bond, making it an excellent Michael acceptor and a dienophile in Diels-Alder reactions. researchgate.net The N-methoxy group is expected to modulate this reactivity in unique ways that remain largely unexplored.

Future research should focus on:

Influence of the N-O Bond: Systematically studying how the electron-withdrawing nature of the N-methoxy group affects the kinetics and thermodynamics of classical maleimide reactions. This group could enhance the electrophilicity of the double bond, potentially enabling reactions with weaker nucleophiles.

Radical Reactions: The N-O bond within the N-methoxymaleimide structure is a potential site for homolytic cleavage, opening the door to novel radical-mediated transformations. Investigating its behavior under photolytic or thermolytic conditions could lead to new polymerization or functionalization strategies.

Rearrangement Reactions: The unique electronic configuration could facilitate novel rearrangement pathways under acidic, basic, or thermal stress, leading to completely new heterocyclic scaffolds.

Asymmetric Transformations: The development of catalytic, enantioselective additions to the maleimide double bond is a significant area of interest. nih.gov Future work could explore how the N-methoxy group influences the stereochemical outcome of such reactions, potentially enabling new strategies for synthesizing chiral molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and the ability to handle hazardous reagents and intermediates safely. nih.govnih.gov The integration of N-methoxymaleimide chemistry into these platforms is an important emerging trend.

Safer Synthesis: The synthesis of N-methoxymaleimide may involve exothermic steps or unstable intermediates. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, minimizing the risk of thermal runaways. nih.gov

High-Throughput Experimentation: Automated flow synthesis platforms enable the rapid screening of reaction conditions (temperature, pressure, catalysts, residence time) to quickly optimize the synthesis of N-methoxymaleimide and its subsequent reactions. soci.orgmit.edu This can accelerate the discovery of its novel reactivity patterns.

On-Demand Generation: Unstable or reactive derivatives of N-methoxymaleimide could be generated in-situ in a flow reactor and immediately used in a subsequent reaction step without the need for isolation and purification, a key advantage for multi-step syntheses. nih.gov This approach has been successfully used for various heterocyclic syntheses. uc.pt

Advanced Materials Development with Enhanced Performance Characteristics

Maleimides are crucial building blocks in materials science, used as cross-linkers in thermosetting resins and as versatile handles for bioconjugation and polymer functionalization. researchgate.netrsc.org The unique N-methoxy functionality of 1H-pyrrole-2,5-dione, 1-methoxy- could be leveraged to create advanced materials with novel properties.

Degradable Polymers: The N-O bond is potentially susceptible to cleavage under specific chemical or enzymatic conditions. This could be exploited to design polymers with tunable degradation profiles, which is highly desirable for applications in drug delivery, tissue engineering, and environmentally friendly plastics.

Functional Surfaces and Bioconjugates: The reactivity of the maleimide double bond towards thiols is widely used to immobilize proteins and other biomolecules. nih.gov N-methoxymaleimide could be used to create functional surfaces or bioconjugates. The N-methoxy group might alter the stability or hydrophilicity of the resulting conjugate compared to traditional N-alkyl maleimides.

Advanced Composites and Coatings: The incorporation of N-methoxymaleimide as a monomer or cross-linking agent in polymer networks could enhance thermal stability, alter solubility, or introduce new responsive behaviors. Collaborations between material scientists and chemists are key to developing these next-generation materials. amdnano.comamdnano.com

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. For a relatively unexplored molecule like N-methoxymaleimide, this approach can significantly accelerate the pace of discovery.

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reaction energy profiles. researchgate.net This allows for the prediction of the most likely sites for nucleophilic or electrophilic attack and the feasibility of proposed reaction pathways, guiding experimental design.

Mechanism Elucidation: When new reactions are discovered, computational modeling can help elucidate the detailed reaction mechanism, identify transition states, and explain observed selectivity. This fundamental understanding is crucial for optimizing reaction conditions and extending the methodology to other substrates.

In Silico Materials Design: Before undertaking complex and costly synthesis, computational tools can be used to predict the properties of polymers or materials derived from N-methoxymaleimide. Properties such as bond dissociation energies, conformational preferences, and interaction energies can provide valuable insights into the potential performance of the final material.

| Research Area | Computational Contribution | Experimental Contribution |

| Synthesis | Model reaction pathways, predict catalyst efficacy. | Develop and optimize reaction conditions, isolate and characterize products. |

| Reactivity | Calculate reaction barriers, predict regioselectivity and stereoselectivity. researchgate.net | Test predicted reactivity with various reagents, discover new transformations. |

| Materials | Predict polymer properties (e.g., thermal stability, bond strength). | Synthesize polymers and materials, characterize their physical and chemical properties. rsc.org |

By embracing these future research directions, the scientific community can unlock the full potential of 1H-Pyrrole-2,5-dione, 1-methoxy-, transforming it from a chemical curiosity into a valuable tool for synthesis, materials science, and beyond.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1H-Pyrrole-2,5-dione, 1-methoxy- derivatives?

Answer: Synthetic routes for 1-methoxy-substituted pyrrole-2,5-diones often involve functionalizing the pyrrole core via electrophilic substitution or coupling reactions. For example, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is synthesized by reacting maleic anhydride with a methoxyphenylamine precursor under controlled pH and temperature conditions to prevent side reactions like over-oxidation . Key parameters include:

- Reagent stoichiometry : Excess methoxyphenylamine improves yield by driving the reaction to completion.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product from unreacted starting materials.

Q. How can structural ambiguities in 1H-Pyrrole-2,5-dione derivatives be resolved using crystallography?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For instance, the crystal structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione was determined using SHELXL software, revealing planarity of the pyrrole ring and dihedral angles between the methoxyphenyl group and the dione moiety . Methodological steps include:

Q. What safety protocols are critical when handling 1H-Pyrrole-2,5-dione derivatives?

Answer: These compounds are classified as irritants, requiring:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for 1H-Pyrrole-2,5-dione derivatives?

Answer: Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or reaction yields) can be addressed via:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways to explain yield variations in polar vs. non-polar solvents .

- Docking studies : Predict binding affinities for biological targets (e.g., enzymes) to prioritize compounds for in vitro assays .

Q. What strategies improve the accuracy of structure-activity relationship (SAR) studies for 1-methoxy-pyrrole-2,5-diones?

Answer:

- Substituent variation : Compare bioactivity of derivatives with electron-withdrawing (e.g., chloro) vs. electron-donating (e.g., methyl) groups. For example, 1-((4-chlorophenyl)methyl)-1H-pyrrole-2,5-dione shows enhanced enzyme inhibition due to increased electrophilicity at the dione carbonyl .

- Data normalization : Use IC50 values normalized to control compounds to account for assay variability.

- Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How do π–π stacking interactions influence the stability and reactivity of 1H-Pyrrole-2,5-dione derivatives?

Answer: The methoxyphenyl group participates in π–π interactions with aromatic systems, as observed in co-crystallization studies. These interactions:

- Enhance solubility : Stabilize compounds in aromatic solvents (e.g., toluene), improving reaction homogeneity .

- Modulate reactivity : Electron-rich methoxy groups increase electron density in the pyrrole ring, accelerating nucleophilic attacks at the carbonyl positions.

- Impact biological activity : Stacking with protein aromatic residues (e.g., tryptophan) may enhance binding to hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.